![molecular formula C14H11ClN2O4 B5733012 N-(3-chloro-4-methoxyphenyl)-2-nitrobenzamide](/img/structure/B5733012.png)
N-(3-chloro-4-methoxyphenyl)-2-nitrobenzamide
Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-nitrobenzamide, also known as CMNB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CMNB is a nitrobenzamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Scientific Research Applications
1. Synthesis and Characterization
N-(3-chloro-4-methoxyphenyl)-2-nitrobenzamide and its derivatives have been extensively studied in terms of their synthesis and characterization. For instance, Al‐Sehemi et al. (2017) explored the synthesis and characterization of various N,N-diacylaniline derivatives, including compounds related to N-(3-chloro-4-methoxyphenyl)-2-nitrobenzamide. They employed techniques like FTIR and NMR for characterization and used density functional theory (DFT) for theoretical investigations (Al‐Sehemi, Abdul-Aziz Al-Amri, & Irfan, 2017).
2. Crystal Structure and Properties
The crystal structure and properties of compounds similar to N-(3-chloro-4-methoxyphenyl)-2-nitrobenzamide have been the subject of research. Shtamburg et al. (2012) conducted a study on N-chloro-N-methoxy-4-nitrobenzamide, revealing insights into its amide nitrogen atom's pyramidality and its reactions under different conditions (Shtamburg et al., 2012).
3. Corrosion Inhibition Studies
Compounds structurally related to N-(3-chloro-4-methoxyphenyl)-2-nitrobenzamide have been evaluated for their corrosion inhibition properties. Mishra et al. (2018) investigated N-Phenyl-benzamide derivatives, including those with nitro and methoxy substituents, for their effectiveness in inhibiting mild steel acidic corrosion. Their study combined experimental and computational methods (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).
4. Coordination Compounds Study
Research has been conducted on coordination compounds involving derivatives of N-(3-chloro-4-methoxyphenyl)-2-nitrobenzamide. Mathur et al. (1981) isolated and studied coordination compounds between lanthanon (III) isopropoxides and derivatives including N-(2-nitro-4-methoxyphenyl) acetamide (Mathur, Gharia, Singh, & Sankhla, 1981).
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-13-7-6-9(8-11(13)15)16-14(18)10-4-2-3-5-12(10)17(19)20/h2-8H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDTZXOQBYBVPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-nitrobenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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